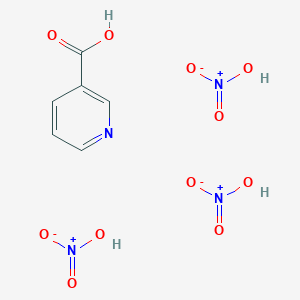
Nitric acid;pyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nitric acid;pyridine-3-carboxylic acid, also known as nicotinic acid, is a derivative of pyridine and a form of vitamin B3. It is a monocarboxylic acid with the chemical formula C6H5NO2. This compound is known for its role in the human body as a precursor to nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are essential coenzymes in various metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Nitric acid;pyridine-3-carboxylic acid can be synthesized through several methods:
Oxidation of 5-ethyl-2-methylpyridine: This method involves the oxidation of 5-ethyl-2-methylpyridine with nitric acid (V) to produce nicotinic acid.
Ammonolysis of 3-picoline: This process involves the oxidation of 3-picoline in the presence of ammonia.
Industrial Production Methods
Industrial production of this compound typically involves the liquid- and gas-phase oxidation of 3-picoline . These methods are preferred due to their efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Nitric acid;pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: It can be reduced to form nicotinamide.
Substitution: It can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Nitric acid is commonly used as an oxidizing agent.
Reducing Agents: Lithium aluminum hydride (LiAlH4) is used for reduction reactions.
Catalysts: Various catalysts can be used to facilitate substitution reactions.
Major Products Formed
Nicotinamide: Formed through the reduction of nicotinic acid.
Various Derivatives: Formed through oxidation and substitution reactions.
Scientific Research Applications
Nitric acid;pyridine-3-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Plays a crucial role in cellular metabolism as a precursor to NAD and NADP.
Medicine: Used in the treatment of pellagra, a disease caused by niacin deficiency.
Industry: Used in the production of various chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of nitric acid;pyridine-3-carboxylic acid involves its conversion to NAD and NADP, which are essential coenzymes in redox reactions. These coenzymes participate in various metabolic pathways, including glycolysis, the citric acid cycle, and oxidative phosphorylation . The pyridinic ring in NAD and NADP can accept and donate electrons, making them crucial for energy production and other cellular processes .
Comparison with Similar Compounds
Nitric acid;pyridine-3-carboxylic acid is similar to other pyridinecarboxylic acids, such as:
Picolinic acid (2-pyridinecarboxylic acid): Differing in the position of the carboxyl group.
Isonicotinic acid (4-pyridinecarboxylic acid): Another isomer with the carboxyl group in the 4-position.
Uniqueness
What sets this compound apart is its role as a vitamin and its involvement in essential metabolic processes. Its ability to be converted into NAD and NADP makes it unique among its isomers .
Properties
CAS No. |
88208-24-6 |
|---|---|
Molecular Formula |
C6H8N4O11 |
Molecular Weight |
312.15 g/mol |
IUPAC Name |
nitric acid;pyridine-3-carboxylic acid |
InChI |
InChI=1S/C6H5NO2.3HNO3/c8-6(9)5-2-1-3-7-4-5;3*2-1(3)4/h1-4H,(H,8,9);3*(H,2,3,4) |
InChI Key |
PTZHJIXHXPHJFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)O.[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)(O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















